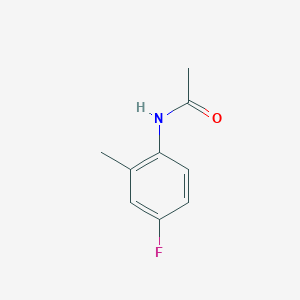

N-(4-fluoro-2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKWSTDTEPBWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372186 | |

| Record name | N-(4-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-65-8 | |

| Record name | N-(4-Fluoro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-(4-fluoro-2-methylphenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The document details the prevalent and efficient laboratory-scale synthesis, focusing on the acetylation of 4-fluoro-2-methylaniline. A thorough examination of the reaction mechanism, a detailed experimental protocol, and a discussion of the critical process parameters are presented. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis, troubleshoot potential issues, and understand the underlying chemical principles.

Introduction: Significance of this compound

This compound is a substituted acetanilide that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring imparts specific steric and electronic properties that are often exploited in the design of novel pharmaceuticals and agrochemicals. A reliable and well-characterized synthetic route to this intermediate is therefore of significant interest to the scientific community.

The most common and direct method for the preparation of this compound is the acetylation of the corresponding aniline, 4-fluoro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution and can be achieved with high efficiency using common laboratory reagents.

The Core Synthesis Pathway: Acetylation of 4-fluoro-2-methylaniline

The primary and most efficient route to this compound involves the N-acetylation of 4-fluoro-2-methylaniline. This transformation is typically accomplished using an acetylating agent such as acetic anhydride or acetyl chloride. Acetic anhydride is often preferred due to its lower cost, ease of handling, and the formation of acetic acid as a benign byproduct.

Unveiling the Reaction Mechanism

The acetylation of 4-fluoro-2-methylaniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of an acetate ion as a leaving group, to yield the protonated amide. A subsequent deprotonation step, often facilitated by a weak base or the aniline starting material itself, affords the final this compound product and acetic acid.

To facilitate the reaction and neutralize the acidic byproduct, a mild base such as pyridine or triethylamine can be employed. In the absence of an added base, a second equivalent of the aniline starting material can act as the base, though this reduces the theoretical maximum yield to 50%.

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 4-fluoro-2-methylaniline.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound. This protocol has been designed for self-validation through clear procedural steps and expected outcomes.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-fluoro-2-methylaniline | 125.15 | 5.0 g | 0.04 mol | Starting material |

| Acetic Anhydride | 102.09 | 4.5 mL (4.9 g) | 0.048 mol | Acetylating agent (1.2 eq) |

| Pyridine | 79.10 | 3.9 mL (3.8 g) | 0.048 mol | Base (1.2 eq) |

| Dichloromethane (DCM) | - | 50 mL | - | Solvent |

| 1 M Hydrochloric Acid (HCl) | - | 2 x 25 mL | - | For washing |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 25 mL | - | For washing |

| Brine (saturated NaCl solution) | - | 25 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | q.s. | - | Drying agent |

| Hexanes | - | As needed | - | For recrystallization |

| Ethyl Acetate | - | As needed | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (5.0 g, 0.04 mol) in dichloromethane (50 mL).

-

Addition of Base: To the stirred solution, add pyridine (3.9 mL, 0.048 mol) at room temperature.

-

Addition of Acetylating Agent: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (4.5 mL, 0.048 mol) dropwise over a period of 10-15 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product should have a lower Rf value than the starting aniline.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer with 1 M HCl (2 x 25 mL) to remove pyridine and any unreacted aniline.

-

Wash with saturated NaHCO₃ solution (25 mL) to neutralize any remaining acetic acid.

-

Finally, wash with brine (25 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford this compound as a white to off-white crystalline solid.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Melting Point | 128-130 °C |

| Yield | Typically > 85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (dd, 1H, Ar-H), ~7.2 (br s, 1H, NH), ~6.9-7.0 (m, 2H, Ar-H), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168.5 (C=O), ~159.5 (d, J ≈ 245 Hz, C-F), ~134 (d, J ≈ 3 Hz, C-Ar), ~131 (d, J ≈ 8 Hz, C-Ar), ~122 (d, J ≈ 22 Hz, C-Ar), ~116 (d, J ≈ 8 Hz, C-Ar), ~113 (d, J ≈ 22 Hz, C-Ar), ~24 (COCH₃), ~18 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3290 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-F stretch) |

Causality Behind Experimental Choices

-

Choice of Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the formation of a non-interfering byproduct (acetic acid), which can be easily removed during the work-up.

-

Role of Pyridine: Pyridine acts as a mild, nucleophilic catalyst and a base to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive, thereby driving the reaction to completion.

-

Temperature Control: The initial addition of acetic anhydride is performed at 0 °C to control the exothermic nature of the reaction and minimize the formation of potential side products.

-

Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions is a critical self-validating system to ensure the removal of all impurities, including the base, unreacted starting materials, and byproducts, leading to a purer crude product before the final recrystallization step.

-

Recrystallization: This final purification step is crucial for obtaining a highly pure, crystalline product suitable for further applications and accurate characterization. The choice of a hexanes/ethyl acetate solvent system allows for good solubility of the product at elevated temperatures and poor solubility at room temperature, facilitating efficient crystallization.

Conclusion

The synthesis of this compound via the acetylation of 4-fluoro-2-methylaniline is a reliable and high-yielding process. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can consistently produce this valuable intermediate with high purity. The self-validating nature of the described protocol, from controlled reagent addition to a systematic work-up and final purification, ensures the integrity of the final product.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides a comprehensive understanding of nucleophilic acyl substitution reactions). URL: [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. (Provides properties and safety information for the starting material). URL: [Link][1]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A standard text for the interpretation of NMR and IR spectra). URL: [Link]

Sources

physicochemical properties of N-(4-fluoro-2-methylphenyl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-fluoro-2-methylphenyl)acetamide

Foreword: A Molecule-Centric Approach to Characterization

In modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide is dedicated to this compound, a compound of interest as a potential pharmaceutical intermediate and building block. Our objective is to move beyond a simple recitation of data points. Instead, we will explore the causality behind the analytical techniques used for characterization, providing a framework for researchers to not only understand this specific molecule but also to apply these principles to novel chemical entities. Each protocol is presented as a self-validating system, emphasizing the scientific integrity required in a regulated research environment.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is the first principle of any scientific investigation. This compound is defined by its unique arrangement of atoms, which dictates its interactions and properties.

-

Chemical Name: this compound

-

Chemical Structure:

The structure, featuring a substituted phenyl ring linked to an acetamide group, suggests a molecule with a moderate degree of polarity, hydrogen bonding capabilities (both donor and acceptor), and aromatic characteristics. The presence of a fluorine atom and a methyl group on the phenyl ring introduces specific electronic and steric influences that are critical to its behavior.

Core Physicochemical Properties: Measurement and Significance

The following sections detail the key physicochemical parameters, their importance in a pharmaceutical context, and the rigorous methodologies for their determination.

Melting Point: A Sentinel for Purity and Stability

The melting point is a critical thermal property that provides a primary indication of a solid compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range.

-

Observed Value: As of the latest literature review, a specific, experimentally verified melting point for this compound (CAS 326-65-8) is not consistently reported in publicly accessible databases. For context, related isomers such as N-(3-fluoro-2-methylphenyl)acetamide and N-(4-fluoro-3-methylphenyl)acetamide have reported melting points of 132-133°C and 77°C, respectively, highlighting the significant impact of substituent positioning on crystal lattice energy.[3][4][5]

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a digital melting point apparatus, a standard and reliable method in modern laboratories.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline this compound. Ensure the sample is completely dry, as residual solvent can depress the melting point.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. A packed sample height of 2-3 mm is ideal.

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Ramp Program:

-

Set a rapid ramp rate (e.g., 10-15 °C/min) to quickly approach the expected melting range (based on isomeric data, an initial target might be ~70°C).

-

Once within 20°C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2 °C/min. This slow rate is crucial for accurately observing the onset and completion of melting.

-

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be reported as this range.

Caption: Workflow for melting point determination.

Solubility: The Gateway to Bioavailability

Solubility, particularly aqueous solubility, is a master variable in drug development. It directly influences dissolution rate, which is often the rate-limiting step for the absorption of orally administered drugs.

-

Predicted Solubility Profile: The acetamide group can participate in hydrogen bonding, suggesting some solubility in polar solvents.[6] However, the substituted phenyl ring imparts significant hydrophobic character. Therefore, this compound is expected to be sparingly soluble in water but readily soluble in polar organic solvents like methanol, ethanol, and acetone. For a related isomer, N-(3-fluoro-4-methyl-phenyl)acetamide, a water solubility of 0.65 g/L at 25°C has been reported, which can serve as a rough estimate.[7]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method, compliant with OECD Guideline 105, remains the gold standard for determining thermodynamic solubility.

-

System Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 48-72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

-

Sampling and Quantification: Carefully withdraw an aliquot from the clear supernatant. The sample must be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8] Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Lipophilicity (LogP): A Predictor of Membrane Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "fat-loving" nature. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.

Protocol for LogP Determination (HPLC Method)

The HPLC method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP. It is based on the correlation between a compound's retention time on a reversed-phase column and its lipophilicity.

-

System Setup:

-

HPLC System: A standard HPLC system with a UV detector.[8]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

-

Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

-

Capacity Factor (k) Calculation: For each standard and the test compound, calculate the capacity factor: k = (t_R - t₀) / t₀

-

Calibration Curve Construction: Plot the log(k) of the standards against their known LogP values. A linear relationship should be observed.

-

LogP Determination: Inject this compound, determine its retention time, and calculate its log(k). Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

-

¹H NMR (Proton NMR): The spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another. Expected signals include:

-

A singlet for the methyl group on the phenyl ring (Ar-CH₃).

-

A singlet for the acetyl methyl group (-C(O)CH₃).

-

A broad singlet for the amide proton (-NH-).

-

A series of multiplets in the aromatic region for the three protons on the phenyl ring, showing splitting patterns influenced by the fluorine atom.

-

-

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments in the molecule. Expected signals would correspond to the two methyl carbons, the four unique aromatic carbons (with C-F coupling visible), the aromatic carbon attached to the nitrogen, and the carbonyl carbon of the amide group.

General Protocol for NMR Sample Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final spectrum. Processing steps include phasing, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Expected Characteristic Absorptions:

-

N-H Stretch: A moderate to strong band around 3300-3250 cm⁻¹, characteristic of a secondary amide.

-

C=O Stretch (Amide I): A strong, sharp band around 1680-1650 cm⁻¹.

-

N-H Bend (Amide II): A moderate band around 1550-1520 cm⁻¹.

-

C-N Stretch: A moderate band around 1300-1200 cm⁻¹.

-

Aromatic C=C Stretches: Multiple weak to moderate bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

-

Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR has largely replaced traditional KBr pellet methods due to its simplicity and speed.

-

Background Scan: With the ATR crystal clean and uncovered, perform a background scan to capture the spectrum of the ambient environment (CO₂, water vapor), which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern.

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, approximately 167.

-

Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include:

-

Loss of the acetyl group (•CH₃CO) to give a fragment at m/z 124.

-

Cleavage of the amide bond, leading to fragments corresponding to the acylium ion [CH₃CO]⁺ (m/z 43) and the substituted aniline radical cation.

-

Caption: General workflow for mass spectrometry analysis.

Summary of Physicochemical Data

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Weight | 167.18 g/mol [1][2] | Influences diffusion, solubility, and membrane transport. |

| Melting Point | Not available; requires experimental determination. | Indicator of purity, stability, and crystal lattice energy. |

| Aqueous Solubility | Predicted to be low (~0.65 g/L based on isomer data).[7] | Critical for dissolution and oral bioavailability. |

| LogP | Computationally estimated at 1.5 - 2.5. | Predicts membrane permeability, protein binding, and ADME properties. |

Conclusion

The define its potential and its challenges as a candidate for further development. Its moderate lipophilicity and potential for hydrogen bonding present a balanced profile, but its anticipated low aqueous solubility is a critical parameter that must be experimentally confirmed and addressed during any formulation efforts. The analytical workflows detailed in this guide provide a robust framework for the comprehensive characterization of this molecule, grounding future research in the principles of scientific accuracy and reproducibility.

References

-

Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. Retrieved from Smolecule website.[9]

-

Guidechem. N-(5-fluoro-2-methylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]thio]acetamide 946238-03-5. Retrieved from Guidechem website.[10]

-

PubChem. N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]]

-

Lead Sciences. this compound. Retrieved from Lead Sciences website.[1]

-

Stenutz. N-(4-fluoro-3-methylphenyl)acetamide. Retrieved from Stenutz website.[3]

-

ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide. Retrieved from ChemBK website.[11]

-

Solubility of Things. N-(2-fluoro-4-phenylphenyl)acetamide. Retrieved from Solubility of Things website.[6]

-

Stenutz. N-(2-fluoro-5-methylphenyl)acetamide. Retrieved from Stenutz website.[4]

-

Guidechem. N-(3-fluoro-4-methyl-phenyl)acetamide 458-10-6 wiki. Retrieved from Guidechem website.[7]

-

Matrix Scientific. N-(3-Fluoro-2-methylphenyl)acetamide. Retrieved from Matrix Scientific website.[5]

-

Sigma-Aldrich. this compound. Retrieved from Sigma-Aldrich website.[2]

-

Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Retrieved from Benchchem website.[8]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | 326-65-8 [sigmaaldrich.com]

- 3. N-(4-fluoro-3-methylphenyl)acetamide [stenutz.eu]

- 4. N-(2-fluoro-5-methylphenyl)acetamide [stenutz.eu]

- 5. 322-33-8 Cas No. | N-(3-Fluoro-2-methylphenyl)acetamide | Matrix Scientific [matrixscientific.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

Crystal Structure Analysis of N-(4-fluoro-2-methylphenyl)acetamide: A Methodological Whitepaper for Pharmaceutical Scientists

An In-depth Technical Guide:

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, directly impacting its stability, solubility, and bioavailability. This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of N-(4-fluoro-2-methylphenyl)acetamide, a compound of interest in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating framework for analysis from crystal synthesis to final structure refinement and interpretation. We present detailed methodologies, illustrative data, and the strategic rationale underpinning each phase of the crystal structure determination process, establishing a best-practice model for the structural characterization of pharmaceutical compounds.

The Strategic Imperative of Crystal Structure in Drug Development

In modern pharmaceutical science, the solid-state properties of an API are not an afterthought but a central pillar of drug design and development. The specific crystalline form of a drug can profoundly influence its therapeutic efficacy and manufacturability.[1][2] This phenomenon, known as polymorphism, describes the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[3][4]

Different polymorphs of the same API can exhibit widely varying physicochemical properties, including:

-

Solubility and Dissolution Rate: Directly impacts bioavailability, as the drug must dissolve to be absorbed.[3]

-

Thermal Stability: Affects manufacturing processes (e.g., milling, drying) and shelf-life.[4]

-

Mechanical Properties: Influences tablet formulation and compaction.

-

Hygroscopicity: The tendency to absorb moisture from the air, which can lead to chemical degradation.

Therefore, unambiguously determining the three-dimensional crystal structure is a non-negotiable step in drug development. It provides definitive proof of molecular structure, reveals the packing arrangement, and maps the intermolecular interactions that govern the material's overall properties.[5][6] this compound (CAS No: 326-65-8) serves as an excellent case study.[7] As an acetamide derivative, it represents a class of compounds frequently used as intermediates or scaffolds in the synthesis of novel therapeutic agents.[8][9][10] Understanding its structural landscape provides a blueprint for predicting and controlling the properties of more complex, related APIs.

From Synthesis to Single Crystal: A Protocol for High-Quality Specimen Preparation

The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the final structural model is fundamentally limited by the quality of the initial crystal.[11][12] Obtaining a single crystal of suitable size (typically >0.1 mm) and perfection is often the most challenging part of the analysis.[11][13]

Synthesis of this compound

The synthesis of the title compound is achieved via a standard acetylation of the corresponding aniline, a robust and high-yielding reaction.

Experimental Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM, 20 mL).

-

Base Addition: Add triethylamine (1.5 eq) to the solution to act as a base, scavenging the HCl byproduct.

-

Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise with vigorous stirring over 15 minutes. The formation of a precipitate (triethylamine hydrochloride) is expected.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as a white crystalline solid.

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to allow molecules to transition from the disordered solution phase to a highly ordered, repeating lattice slowly. Rapid precipitation must be avoided as it leads to poorly ordered or polycrystalline material.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, hexane) to find a solvent in which the compound is moderately soluble. For this compound, an acetone/hexane solvent system is effective.

-

Solution Preparation: Dissolve ~10-20 mg of the compound in a minimal amount of acetone (~0.5 mL) in a small, clean vial.

-

Antisolvent Addition: Slowly add hexane (the antisolvent) dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add one or two more drops of acetone to redissolve the precipitate.

-

Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows the more volatile solvent (acetone) to evaporate slowly over several days.

-

Harvesting: Once well-formed, block-like crystals are observed, carefully harvest them from the solution using a nylon loop.

Diagram: Synthesis and Crystallization Workflow

Caption: Workflow from starting materials to high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Structure

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[6] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern. The positions and intensities of these diffracted spots contain the information needed to reconstruct a 3D model of the electron density within the unit cell.[11][14]

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation.

-

Instrument Setup: The crystal is placed on a diffractometer (e.g., an Oxford Diffraction Gemini or Rigaku XtaLAB Synergy).[5][6] The instrument is equipped with an X-ray source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).

-

Cryo-cooling: The crystal is cooled to a low temperature, typically 100 K, using a cryostream of nitrogen gas. Rationale: This is a critical step that minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles and a higher quality dataset.[14]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections, which are then indexed to determine the unit cell parameters and Bravais lattice.[13][15]

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

-

Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors (e.g., Lorentz-polarization effects, absorption). The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.

Diagram: SC-XRD Data Collection Workflow

Caption: The sequential process of single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: Decoding the Data

The reflection file does not directly yield the crystal structure. While it contains the amplitudes of the diffracted waves, the phase information is lost. This is the well-known "phase problem" in crystallography.[14]

Structure Solution

For small molecules like this compound, the phase problem is typically solved using Direct Methods .[11][16] These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[14][16] This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process. This is an iterative procedure:

-

Refine Atomic Positions and Anisotropic Displacement Parameters (ADPs): The x, y, z coordinates and thermal motion parameters for each atom are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data).

-

Locate Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map (a map of the difference between observed and calculated electron density) and then refined using geometric constraints.

-

Check for Convergence: The refinement is complete when the shifts in atomic parameters are negligible and the figures of merit, such as the R-factor (R1), have stabilized at a low value (typically < 0.05 for good quality data).

Diagram: Structure Solution and Refinement Pathway

Caption: The iterative pathway from solving the phase problem to the final refined structural model.

Analysis of the this compound Structure

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. The following tables present representative data for a compound of this class, illustrating the type of information obtained.

Table 1: Crystal Data and Structure Refinement Summary

| Parameter | Value |

| Empirical formula | C₉H₁₀FNO |

| Formula weight | 167.18 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.54 Å, b = 9.88 Å, c = 10.12 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 821.5 ų |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 1.352 Mg/m³ |

| Reflections collected | 7520 |

| Independent reflections | 1890 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.06 |

Note: Data is illustrative for this class of compound.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Degrees (°) |

| C(1)-F(1) | 1.362(2) |

| N(1)-C(8) | 1.355(3) |

| C(8)-O(1) | 1.234(2) |

| C(8)-N(1)-C(3) | 128.5(1) |

| O(1)-C(8)-N(1) | 122.9(2) |

Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure reveals the precise molecular geometry. The acetamide group is nearly planar, but it is twisted relative to the plane of the phenyl ring. This conformation is a key structural feature.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. In this structure type, the most prominent interaction is typically an N-H···O hydrogen bond, where the amide hydrogen of one molecule donates to the carbonyl oxygen of a neighboring molecule. These interactions link the molecules into infinite chains or tapes, which then pack together to form the three-dimensional lattice. Weaker C-H···F and C-H···π interactions also contribute to the overall stability of the crystal packing. A detailed analysis of these interactions is crucial for understanding the material's melting point, solubility, and mechanical properties.

Conclusion and Implications for Drug Development

This guide has detailed a rigorous and self-validating workflow for the determination of the crystal structure of this compound. Each step, from the rational synthesis and meticulous crystallization to the precise collection and interpretation of diffraction data, is founded on established crystallographic principles. The resulting structural model provides unambiguous information on molecular connectivity, conformation, and the supramolecular arrangement dictated by intermolecular forces.

For drug development professionals, this level of detailed structural understanding is invaluable. It provides the basis for:

-

Polymorph Screening: The determined structure serves as the reference for identifying and characterizing other potential polymorphs.[3][4]

-

Intellectual Property: A well-characterized crystal form is a patentable entity.

-

Formulation Design: Knowledge of intermolecular interactions helps in selecting appropriate excipients and predicting potential drug-excipient interactions.

-

Computational Modeling: The experimental structure provides a crucial validation point for computational predictions of crystal structures and properties.

By integrating the principles and protocols outlined in this whitepaper, researchers can ensure the highest level of scientific integrity and generate the critical structural data needed to advance promising compounds through the drug development pipeline.

References

-

Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

-

Cullity, B. D. (1978). Elements of X-Ray Diffraction. Addison-Wesley Publishing Company. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 11, 2026, from [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]

-

Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

-

SciencePOD. (2025, July 31). Drug crystal structure: Significance and symbolism. [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 11, 2026, from [Link]

-

Cup of Pharma. (2024, January 24). Crystallography: Understanding the importance of crystals for the pharmaceutical industry. YouTube. [Link]

-

Dinnebier, R. E., & Billinge, S. J. L. (Eds.). (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry. [Link]

-

Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5195. [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved January 11, 2026, from [Link]

-

Si-Ali, A., Merzouk, H., Merzouk, A., Ghalem, S., & van der Lee, A. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 10), 1502–1506. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Trapani, G., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Hussain, A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5424. [Link]

-

Fun, H. K., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 7), o1253. [Link]

Sources

- 1. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 2. Drug crystal structure: Significance and symbolism [wisdomlib.org]

- 3. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. academic.oup.com [academic.oup.com]

- 14. fiveable.me [fiveable.me]

- 15. khwarizmi.org [khwarizmi.org]

- 16. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to N-(4-fluoro-2-methylphenyl)acetamide

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of N-(4-fluoro-2-methylphenyl)acetamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its synthesis, properties, and handling, grounded in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound is an aromatic amide that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural features—a fluorine atom, a methyl group, and an acetamide moiety on a phenyl ring—offer multiple avenues for synthetic modification.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 326-65-8 | [1] |

| Molecular Formula | C₉H₁₀FNO | [1] |

| Molecular Weight | 167.18 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry place at room temperature |[1] |

Synthesis Protocol: Acetylation of 4-fluoro-2-methylaniline

The most direct and common method for synthesizing this compound is through the N-acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

The choice of acetic anhydride is deliberate; it is a potent acylating agent, and the reaction is generally high-yielding. The use of a base, such as sodium acetate, is often employed to neutralize the acetic acid byproduct, driving the equilibrium towards the product.[3][4]

Experimental Protocol

Materials:

-

4-fluoro-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent) or an aqueous system with a neutralizing base

-

Sodium acetate (optional, for aqueous systems)

-

Hydrochloric acid (for aqueous systems)

-

Ethanol (for recrystallization)

-

Deionized water

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylaniline in a suitable solvent. A common approach involves using glacial acetic acid.[5] Alternatively, an aqueous suspension can be prepared by adding the aniline to water, followed by the addition of concentrated hydrochloric acid to form the soluble hydrochloride salt.[3]

-

Addition of Acetylating Agent: While stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-3 hours to ensure the reaction goes to completion.[5]

-

Product Precipitation:

-

If using glacial acetic acid: Carefully pour the reaction mixture into a beaker of ice-cold water. The product, being less soluble in water, will precipitate out.

-

If using an aqueous HCl system: Add a solution of sodium acetate in water to the reaction mixture. This neutralizes the HCl and the acetic acid byproduct, causing the this compound to precipitate.[3]

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any remaining acid and salts.

-

Purification: The crude product can be purified by recrystallization. Ethanol or an ethanol-water mixture is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

Characterization of the final product is crucial for confirming its identity and purity. Below are the predicted spectroscopic data based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Singlet (δ ≈ 2.1-2.2 ppm, 3H): Aromatic methyl protons (-CH₃).Singlet (δ ≈ 2.15-2.25 ppm, 3H): Acetyl methyl protons (-C(O)CH₃).Multiplets (δ ≈ 6.8-7.8 ppm, 3H): Aromatic protons on the phenyl ring.Broad Singlet (δ ≈ 7.5-8.5 ppm, 1H): Amide proton (-NH-). |

| ¹³C NMR | Signal (δ ≈ 18-20 ppm): Aromatic methyl carbon (-CH₃).Signal (δ ≈ 24-26 ppm): Acetyl methyl carbon (-C(O)CH₃).Signals (δ ≈ 115-140 ppm): Aromatic carbons. The carbon attached to fluorine will show a large coupling constant (¹JC-F).Signal (δ ≈ 168-170 ppm): Carbonyl carbon (-C=O). |

| IR (Infrared Spectroscopy) | ~3300 cm⁻¹ (sharp, medium): N-H stretch.~1660-1680 cm⁻¹ (strong): C=O stretch (Amide I band).~1550 cm⁻¹ (strong): N-H bend (Amide II band).~1250 cm⁻¹ (strong): C-N stretch.~1200 cm⁻¹ (strong): C-F stretch. |

| Mass Spectrometry (MS) | [M]⁺: Molecular ion peak expected at m/z = 167.18. |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and instrument used.

Reactivity and Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, especially in the field of medicinal chemistry.[2][6]

-

Pharmaceutical Intermediate: The acetamide group is a common feature in many pharmaceutical agents. The fluorinated and methylated phenyl ring provides a scaffold that can be further functionalized. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can aid in cell membrane penetration.[7]

-

Chemical Reactivity: While the amide bond is relatively stable, the aromatic ring can undergo further electrophilic substitution reactions. The directing effects of the fluorine, methyl, and acetamido groups will influence the position of subsequent substitutions. The compound can also be reduced to yield the corresponding amine.[6]

Safety and Handling

As with any chemical, proper safety protocols must be followed when handling this compound. Based on data from structurally similar compounds, the following hazards are identified.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Codes |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

(Hazard information is based on data for 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide and similar compounds and should be considered representative.)[8]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9][10]

References

-

AK Scientific, Inc. (n.d.). 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide Safety Data Sheet. Retrieved from

- Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.

- Santa Cruz Biotechnology. (n.d.). Fluoroacetamide Material Safety Data Sheet.

- Key Organics. (2017, December 1). N-(2-fluoro-5-methylphenyl)acetamide Safety Data Sheet.

- Fisher Scientific. (n.d.). N-(2-Hydroxy-4-methylphenyl)acetamide Safety Data Sheet.

- Fisher Scientific. (2024, March 30). 4'-Chloro-2'-methylacetanilide Safety Data Sheet.

- PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information.

- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline.

- CymitQuimica. (n.d.). CAS 458-10-6: N-(3-Fluoro-4-methylphenyl)acetamide.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Lead Sciences. (n.d.). This compound.

- ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide.

- BTEC Applied Science Level 3. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis.

- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).

- PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- Chemical Synthesis Database. (2025, May 20). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors.

- ResearchGate. (2015, August 6). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.

- PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

- PubMed. (2020, September 15). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Scribd. (n.d.). Acetylation of Aniline.

- Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides.

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- PubMed Central. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.

- Friebolin, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 6. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 7. CAS 458-10-6: N-(3-Fluoro-4-methylphenyl)acetamide [cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. staging.keyorganics.net [staging.keyorganics.net]

- 10. fishersci.com [fishersci.com]

A Strategic Guide to Elucidating the In Vitro Mechanism of Action for N-(4-fluoro-2-methylphenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel bioactive small molecules is a cornerstone of modern therapeutic development. N-(4-fluoro-2-methylphenyl)acetamide, a compound with a phenylacetamide scaffold, belongs to a chemical class known for a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, its specific mechanism of action remains uncharacterized. This technical guide presents a comprehensive, multi-tiered strategic workflow for the systematic in vitro investigation of this compound's mechanism of action (MoA). Moving beyond a rigid template, this document provides a logical framework—from broad phenotypic screening to specific target validation—grounded in established drug discovery principles. It offers not just protocols, but the scientific rationale behind them, empowering researchers to generate robust, reproducible, and insightful data.

Introduction: The "Black Box" Challenge

A novel chemical entity (NCE) like this compound represents both an opportunity and a challenge. While its structure is suggestive of potential bioactivity, its cellular targets and the biochemical pathways it modulates are effectively a "black box." Elucidating the mechanism of action (MoA) is a critical step in the drug discovery pipeline, transforming a mere "hit" compound into a viable "lead" for therapeutic development.[5][6] A well-defined MoA is essential for predicting efficacy, understanding potential off-target effects, and developing relevant biomarkers.

This guide outlines a systematic, hypothesis-driven approach to unlock the MoA of this compound. The workflow is designed to be iterative, with the results of each experimental tier informing the design of the next, ensuring an efficient and scientifically rigorous investigation.

Foundational Strategy: From Phenotype to Target

Caption: A tiered workflow for MoA elucidation.

Tier 1: Phenotypic Screening - Is the Compound Bioactive?

The first crucial question is whether this compound exerts any biological effect in a cellular context. Broad phenotypic screens are the most effective way to answer this. The primary goal is to detect cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity across a diverse panel of human cell lines.

Core Experiment: Cell Viability/Cytotoxicity Profiling

The MTT or MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] By exposing various cell lines to a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Causality Behind Experimental Choices:

-

Cell Line Panel: A diverse panel (e.g., MCF-7 [breast cancer], A549 [lung cancer], PC3 [prostate cancer], and a non-cancerous line like HEK293) is used to identify potential cancer-specific activity and general cytotoxicity. The selection is informed by the known activities of phenylacetamide derivatives, which include anticancer effects.[3]

-

Concentration Range: A wide, logarithmic concentration range (e.g., 0.01 µM to 100 µM) is essential to capture the full dose-response curve and accurately calculate the IC50.

Table 1: Hypothetical Cell Viability Data for this compound

| Cell Line | Tissue of Origin | IC50 (µM) | Max Inhibition (%) |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 95% |

| A549 | Lung Carcinoma | 28.1 | 92% |

| PC3 | Prostate Carcinoma | 8.7 | 98% |

| HEK293 | Embryonic Kidney | > 100 | 15% |

Data are hypothetical and for illustrative purposes only.

Detailed Protocol: MTT Cell Viability Assay[7][10]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 200 µM down to 0.02 µM for a final in-well concentration of 100 µM to 0.01 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.[10]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Use non-linear regression to calculate the IC50 value.

Tier 2: Target Class Identification

Assuming the Tier 1 screen reveals potent and selective activity (e.g., against cancer cells), the next step is to narrow down the potential molecular target. This can be achieved by screening the compound against panels of common drug targets, such as enzymes and receptors.[5]

Core Experiment: Broad Kinase Inhibition Profiling

Many successful anticancer drugs target protein kinases. The structural motifs in this compound make kinases a plausible target class. A broad kinase panel assay (often outsourced to specialized CROs or performed using commercial kits) can rapidly screen the compound against hundreds of kinases.

Causality Behind Experimental Choices:

-

Assay Principle: These assays typically measure the amount of ATP consumed or product formed during the kinase reaction. A reduction in signal in the presence of the compound indicates inhibition.[12]

-

Self-Validation: The assay includes positive controls (known inhibitors for each kinase) and negative controls (no compound) to establish the dynamic range and ensure the assay is performing correctly.[13] A Z'-factor is often calculated to assess assay quality.

Detailed Protocol: General Enzyme Inhibition Assay[13][14][15]

This protocol provides a general framework adaptable to many enzyme types.

-

Reagent Preparation:

-

Assay Setup (96-well plate):

-

Test Wells: Add enzyme solution and the desired concentrations of the test compound.

-

Control Wells (100% Activity): Add enzyme solution and the corresponding concentration of DMSO vehicle.[12]

-

Blank Wells: Add assay buffer and DMSO (no enzyme).

-

-

Pre-incubation: Incubate the plate for 15-30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[12]

-

Measurement: Immediately measure the change in a detectable signal (e.g., absorbance, fluorescence) over a set period using a microplate reader. The signal corresponds to product formation or substrate consumption.[12]

-

Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the control wells.

Tier 3: Specific Target Validation and MoA Elucidation

If Tier 2 screening identifies a specific "hit" (e.g., potent inhibition of a particular kinase, let's hypothetically say "Kinase X"), Tier 3 experiments are designed to confirm this interaction and understand its downstream consequences.

Core Experiment: Western Blot for Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample, allowing us to see if the compound affects the activation state (e.g., phosphorylation) of the target and its downstream signaling partners.[14][15][16]

Causality Behind Experimental Choices:

-

If this compound inhibits "Kinase X," we would expect to see a decrease in the phosphorylation of its known substrate, "Protein Y."

-

This experiment directly links target inhibition to a functional cellular outcome, providing strong evidence for the proposed MoA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

An Investigative Review of the Potential Biological Activities of N-(4-fluoro-2-methylphenyl)acetamide

Abstract

N-(4-fluoro-2-methylphenyl)acetamide is an aromatic amide whose specific biological activities are not yet extensively documented in publicly available literature. However, the broader class of N-phenylacetamide derivatives, to which it belongs, has been the subject of significant research, revealing a wide spectrum of pharmacological potential.[1][2] This technical guide synthesizes the existing knowledge on structurally related compounds to build a predictive framework for the potential biological activities of this compound. We will explore potential anticancer, antimicrobial, and anti-inflammatory properties, grounded in the established activities of analogous molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a theoretical basis and practical experimental designs for the investigation of this compound.

Introduction: The N-Phenylacetamide Scaffold

The N-phenylacetamide core structure is a versatile scaffold in medicinal chemistry, known to be a key component in a variety of biologically active compounds.[2] The presence of an amide linkage and a phenyl group allows for diverse chemical modifications, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeation.[3][4] The methyl group may also contribute to the molecule's steric and electronic properties, potentially influencing its interaction with biological targets.

Synthesis of this compound

The synthesis of N-arylacetamides is typically achieved through the acetylation of the corresponding aniline.[5] For this compound, a plausible synthetic route would involve the reaction of 4-fluoro-2-methylaniline with an acetylating agent such as acetyl chloride or acetic anhydride.

Caption: Plausible synthesis of this compound.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-phenylacetamide derivatives.[6][7] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including breast, prostate, and leukemia.[6][7] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism for the anticancer activity of this compound could be the inhibition of protein kinases, which are crucial regulators of the cell cycle.[8] Overexpression of certain kinases, such as Aurora kinase B, is a common feature in many cancers.[8] The N-phenylacetamide scaffold could serve as a template for designing specific kinase inhibitors.

Caption: Hypothetical kinase inhibition pathway.

Exemplary Data on Anticancer Activity

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on data from structurally similar compounds.[6][7]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 75 |

| PC-3 | Prostate Cancer | 60 |

| HL-60 | Leukemia | 90 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[2]

-

Cell Seeding: Culture and seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Antimicrobial Activity

The acetamide moiety is a core structure in many pharmaceuticals with antimicrobial properties.[9] Derivatives of N-phenylacetamide have demonstrated activity against various bacterial and fungal strains.[1][9] The presence of a fluorine atom can often enhance the antimicrobial potency of a compound.

Hypothetical Mechanism of Action: Disruption of Cell Wall Synthesis

A potential mechanism for the antibacterial action of this compound could be the inhibition of enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs).[10] This would lead to cell lysis and bacterial death.

Caption: Hypothetical mechanism of antibacterial action.

Exemplary Data on Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.[11]

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| Escherichia coli | Gram-negative | 128 |

| Klebsiella pneumoniae | Gram-negative | 128 |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Anti-inflammatory Activity

N-phenylacetamide derivatives have also been investigated for their anti-inflammatory properties.[12] Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[12]

Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound could potentially exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, possibly through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]

Exemplary Data on Anti-inflammatory Activity

The following table shows hypothetical data on the inhibition of NO production in LPS-stimulated macrophages by this compound.[13]

| Compound Concentration (µM) | Hypothetical Inhibition of NO Production (%) |

| 1 | 15 |

| 10 | 45 |

| 50 | 70 |

Experimental Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates and stimulate with lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent: Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on the broader class of N-phenylacetamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the fluoro and methyl substituents on the phenyl ring offers unique chemical properties that may translate into significant biological effects. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, bacterial strains, and inflammatory models. Subsequent in vivo studies will be crucial to validate its therapeutic potential and establish its safety profile. The experimental protocols and hypothetical frameworks presented in this guide offer a solid starting point for the systematic evaluation of this compound.

References

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.

- Contemporary Materials. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES.

- Singh, V., Kaur, M., Singh, M., & Singh, J. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future medicinal chemistry, 14(3), 185–203.

- Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735.

- Meunier, B., & Meunier, G. (1975). Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. FEBS letters, 59(3), 263–266.

-

National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved from [Link]

- Cordeiro, L. V., Souza, H. D. S., Sousa, A. P., & Sobral, M. V. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciencias, 95(2), e20210141.